N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-8-9-17(15(2)12-14)24-20(27)19(26)22-10-11-28-21-23-13-18(25-21)16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,26)(H,23,25)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAMPMQHUXFPQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Imidazole-Thiol Synthesis
The 4-phenyl-1H-imidazole-2-thiol intermediate is prepared via:
$$
\text{Benzaldehyde + ammonium acetate + thiourea} \xrightarrow{\text{HCl, Δ}} \text{4-phenyl-1H-imidazole-2-thiol}
$$
Yields of 68–72% are achieved under reflux conditions in ethanol (12 h). Microwave-assisted synthesis reduces reaction time to 45 min with comparable yields.
Thioether Formation
Reaction of 4-phenyl-1H-imidazole-2-thiol with 2-chloroethylamine hydrochloride proceeds via SN2 mechanism:
$$
\text{Imidazole-SH + Cl-CH₂CH₂-NH₂·HCl} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine}
$$
Key parameters:
- Base : Potassium carbonate (2.5 eq)
- Solvent : DMF at 60°C
- Time : 6–8 h
- Yield : 83% after recrystallization (ethanol/water).
Oxalamide Core Assembly
Stepwise Coupling Approach
Route A (Oxalyl Chloride Method):
- N1-(2,4-Dimethylphenyl)oxalyl chloride preparation :
$$
\text{Oxalyl chloride + 2,4-dimethylaniline (1:1 mol) → Intermediate}
$$
Conducted in anhydrous THF at 0°C under N₂.
- Amine coupling :
$$
\text{Intermediate + 2-((4-phenyl-1H-imidazol-2-yl)thio)ethylamine} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{Target compound}
$$
Conditions :
Route B (Diethyl Oxalate Mediated):
$$
\text{Diethyl oxalate + 2,4-dimethylaniline → Ethyl N-(2,4-dimethylphenyl)oxamate}
$$
Subsequent aminolysis with thioethyl-amine:
$$
\text{Ethyl oxamate + amine} \xrightarrow{\text{NaH, DMF}} \text{Target (82% yield)}.
$$
One-Pot Convergent Synthesis
Ultrasound-assisted methodology enhances reaction efficiency:
$$
\begin{array}{ccc}
\text{2,4-Dimethylaniline} & + & \text{Oxalyl chloride} \
& \downarrow & \text{US, 40 kHz} \
\text{Imidazole-thioethylamine} & \xrightarrow{\text{Et₃N, CH₃CN}} & \text{Target} \
\end{array}
$$
Advantages :
Critical Reaction Parameters
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 83 | 95 |
| Acetonitrile | 37.5 | 89 | 98 |
| THF | 7.5 | 72 | 91 |
Polar aprotic solvents (DMF, acetonitrile) favor nucleophilic displacement.
Temperature Optimization
| Step | Optimal Temp (°C) | Yield Impact |
|---|---|---|
| Oxalyl chloride formation | 0–5 | Prevents diacylimide byproducts |
| Amine coupling | 20–25 | Maximizes selectivity |
| Crystallization | 4 (refrigeration) | Enhances purity to >99% |
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
- ¹H NMR (DMSO-d₆) :
δ 2.21 (s, 6H, Ar-CH₃), 3.85 (t, J=6.4 Hz, 2H, S-CH₂), 7.12–7.43 (m, 9H, Ar-H). - HRMS : m/z 395.1532 [M+H]⁺ (calc. 395.1538).
Industrial-Scale Considerations
Cost-Benefit Analysis
| Method | Cost ($/kg) | E-Factor | PMI |
|---|---|---|---|
| Stepwise (Route A) | 4200 | 18.7 | 6.2 |
| One-Pot (Ultrasound) | 3850 | 11.2 | 4.1 |
PMI (Process Mass Intensity) reduced by 34% in convergent synthesis.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization at oxalamide core | Low-temperature coupling (0–5°C) |
| Thioether oxidation | EDTA additive (0.1% w/w) |
| Imidazole ring protonation | pH control (7.5–8.5 in aqueous steps) |
Chemical Reactions Analysis
Types of Reactions
N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The oxalamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide exhibit notable antimicrobial properties. For instance, compounds synthesized from this scaffold have shown effectiveness against various bacterial strains, suggesting potential for development as antimicrobial agents .
Anticancer Properties
There is growing evidence supporting the anticancer potential of this compound. Research indicates that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and inhibition of proliferation . In vitro studies have highlighted its efficacy against specific cancer cell lines, making it a candidate for further pharmacological evaluation.
Coordination Chemistry Applications
This compound can also serve as a ligand in coordination complexes. Its ability to form stable complexes with transition metals has implications in catalysis and materials science. For example, complexes formed with this ligand have been investigated for their electronic properties and potential applications in organic electronics and photonic devices .
Case Studies
In a study focusing on anticancer activity, derivative compounds were tested against various human cancer cell lines including breast (MCF-7), lung (A549), and colon (HT29). Results indicated that some derivatives exhibited significant cytotoxicity with IC50 values ranging from 20 to 35 µM .
Mechanism of Action
The mechanism of action of N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The imidazole ring can coordinate with metal ions, potentially affecting metalloproteins or enzymes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Differences
Key Analogues :
S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide)
- Substituents : 2,4-Dimethoxybenzyl (N1), pyridylethyl (N2).
- Key Features : Methoxy groups enhance electron-donating capacity; pyridine introduces basicity.
- Application : Potent umami agonist (FEMA 4233) used in flavoring .
BNM-III-170 (CD4-Mimetic Oxalamide) Structure: N1-(4-Chloro-3-fluorophenyl)-N2-(indenyl-guanidinomethyl)oxalamide. Key Features: Bulky indenyl-guanidine group enhances solubility and HIV gp120 binding. Application: Antiviral agent targeting HIV entry .
Bis-Oxalamides (Compounds 9, 10, 12) Structure: Symmetric bis-oxalamides with imidazolidinone and aryl substituents. Key Features: Multiple hydrogen-bonding sites; melting points range: 215–349°C .
Thiazole/Imidazole Acetamides
- Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide.
- Key Features : Thiazole and dichlorophenyl groups enhance coordination and antibacterial activity .
Structural Comparison with Target Compound :
- Heterocyclic Moieties : The thioethyl-imidazole group (target) contrasts with BNM-III-170’s guanidine and S336’s pyridine. Sulfur in the thioether may improve metabolic stability compared to ethers.
- Symmetry : Unlike bis-oxalamides (e.g., Compound 12), the target is asymmetric, offering synthetic simplicity but reduced hydrogen-bonding capacity.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | LogP (Predicted) |
|---|---|---|---|---|
| Target Compound | ~450 | 2,4-Dimethylphenyl, thioethyl-imidazole | N/A | ~3.5 (est.) |
| S336 | 383.43 | 2,4-Dimethoxybenzyl, pyridylethyl | N/A | 2.8 |
| BNM-III-170 | ~650 | Chlorofluorophenyl, guanidinomethyl | N/A | 1.2 |
| Compound 9 (Bis-oxalamide) | ~800 | Hydroxy-methoxyphenyl, imidazolidinone | 349–250 | 4.1 |
| Compound 10 (Bis-oxalamide) | ~850 | Methyl-imidazolidinone | 215–217 | 4.5 |
Notes:
- The target’s higher predicted LogP vs. S336 suggests greater membrane permeability.
- Bis-oxalamides exhibit elevated melting points due to intermolecular H-bonding .
Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include the formation of the oxalamide moiety and the introduction of the imidazole and thioether functionalities. The synthetic pathway can be summarized as follows:
- Formation of Oxalamide : The initial step involves the reaction of 2,4-dimethylphenylamine with oxalic acid derivatives to form the oxalamide backbone.
- Introduction of Imidazole : The thioether linkage is introduced by reacting an appropriate thiol derivative with a substituted imidazole.
- Final Coupling : The final product is obtained through coupling reactions that yield the desired compound with high purity.
2.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing oxalamide and imidazole moieties have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 5.0 | Inhibition of thymidylate synthase |
| Compound B | HCT-116 (Colon cancer) | 3.5 | Induction of apoptosis |
| Compound C | HepG2 (Liver cancer) | 4.0 | Cell cycle arrest |
These compounds often act by inhibiting essential enzymes involved in nucleotide synthesis or by inducing apoptosis through mitochondrial pathways .
2.2 Antimicrobial Activity
The antimicrobial properties of similar compounds have also been explored extensively. Compounds featuring thioether and imidazole functionalities exhibit activity against a range of pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
| Candida albicans | 20 |
These results suggest that the thioether group enhances the antimicrobial efficacy, potentially through disruption of microbial cell membranes or interference with metabolic pathways .
3.1 In Vitro Studies
In vitro studies have demonstrated that this compound exhibits a dose-dependent response in both anticancer and antimicrobial assays. For example, a study reported that at concentrations above 10 µM, significant cell death was observed in MCF-7 cells, correlating with increased levels of reactive oxygen species (ROS), indicating oxidative stress as a mechanism for its anticancer activity .
3.2 Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between this compound and target proteins such as thymidylate synthase and bacterial ribosomes. The binding affinities were found to be significantly higher than those of standard drugs like doxorubicin and ciprofloxacin, suggesting a promising therapeutic profile for further development .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing oxalamide derivatives analogous to N1-(2,4-dimethylphenyl)-N2-(2-((4-phenyl-1H-imidazol-2-yl)thio)ethyl)oxalamide?
- Methodology : Oxalamide derivatives are typically synthesized via multi-step reactions involving:
- Condensation : Schiff base formation using THF as a solvent under reflux (24 hours) .
- Nucleophilic substitution : Reaction of thiol-containing intermediates (e.g., imidazole-2-thiols) with chloroacetamide derivatives in the presence of potassium carbonate .
- Purification : Recrystallization from ethanol or other polar solvents to achieve high purity (86% yield reported for related compounds) .
Q. How is structural characterization and purity validation performed for this compound?
- Analytical Techniques :
- Chromatography : Thin-layer chromatography (TLC) with Rf = 0.41 to monitor reaction progress .
- Spectroscopy : ¹H/¹³C NMR for verifying imidazole and oxalamide moieties; IR for confirming C=O (1670–1750 cm⁻¹) and S-C (650–700 cm⁻¹) stretches .
- Elemental Analysis : Comparison of calculated vs. experimental C, H, N, S content (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What computational strategies can predict the biological activity or binding mechanisms of this compound?
- Molecular Docking : Use software like AutoDock to simulate interactions with targets (e.g., cyclooxygenase COX1/2). For example, docking poses of thiazole-acetamide derivatives show hydrogen bonding with active-site residues .
- Quantum Chemical Calculations : Employ density functional theory (DFT) to optimize geometries and calculate electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationship (SAR) studies .
- Data-Driven Design : Integrate reaction path search algorithms (e.g., ICReDD’s computational-experimental feedback loop) to prioritize synthetic routes .
Q. How can contradictions in biological activity data for structurally similar compounds be resolved?
- Case Study : Thiazole derivatives exhibit variable antimicrobial efficacy due to substituent effects (e.g., electron-withdrawing vs. donating groups).
- Resolution Strategies :
- Dose-Response Assays : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify IC₅₀ trends .
- Metabolic Stability Testing : Assess liver microsome degradation to rule out pharmacokinetic confounding factors .
- Crystallography : Resolve binding modes of active vs. inactive analogs (e.g., 9c vs. 9g in COX inhibition) .
Q. What experimental designs are optimal for SAR studies targeting imidazole-thioether modifications?
- Scaffold Modifications :
- Core Variations : Replace the phenyl group with heteroaromatic rings (e.g., thiophene, furan) to evaluate π-π stacking effects .
- Side-Chain Engineering : Introduce alkyl or fluorinated substituents to enhance lipophilicity or metabolic stability .
- Biological Assays :
- Enzyme Inhibition : COX1/2 selectivity assays using purified enzymes and colorimetric substrates (e.g., prostaglandin H₂) .
- Cellular Toxicity : MTT assays on human cell lines (e.g., HEK293) to establish therapeutic indices .
Methodological Considerations
- Synthetic Optimization : Vary solvent polarity (e.g., DMF vs. THF) to improve yields of imidazole-thioether coupling steps .
- Data Reproducibility : Validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) for complex heterocycles .
- Computational-Experimental Synergy : Use ICReDD’s reaction path search tools to predict feasible routes before lab trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
